2-(1H-indol-1-yl)-1-(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone
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Overview
Description
2-(1H-indol-1-yl)-1-(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a complex organic compound that features an indole moiety, a pyrimidine ring, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a ligand in various biological pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-1-(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multi-step organic synthesis. One common route includes:
Formation of the Indole Moiety: Starting with an indole derivative, the indole ring is functionalized to introduce the necessary substituents.
Pyrimidine Ring Synthesis: The pyrimidine ring is synthesized separately, often starting from a pyrimidine precursor and introducing the pyrrolidine group through nucleophilic substitution.
Piperazine Ring Introduction: The piperazine ring is then synthesized or obtained commercially and coupled with the pyrimidine derivative.
Final Coupling: The indole and pyrimidine-piperazine intermediates are coupled using a suitable linker, often through a condensation reaction to form the final ethanone structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the ethanone group using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced ethanone to alcohol.
Substitution: Substituted pyrimidine or piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology
Biologically, 2-(1H-indol-1-yl)-1-(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone is studied for its potential as a ligand in receptor binding studies. It can interact with various biological targets, making it useful in the study of cellular signaling pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties
Industry
Industrially, this compound can be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-1-(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural ligands, allowing the compound to bind to receptor sites and modulate their activity. The pyrimidine and piperazine rings contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indol-1-yl)-1-(4-(6-(morpholin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone
- 2-(1H-indol-1-yl)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone
Uniqueness
Compared to similar compounds, 2-(1H-indol-1-yl)-1-(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone offers unique structural features that enhance its binding properties and biological activity. The presence of the pyrrolidine group, in particular, may confer additional stability and specificity in its interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-indol-1-yl-1-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c29-22(16-28-10-7-18-5-1-2-6-19(18)28)27-13-11-26(12-14-27)21-15-20(23-17-24-21)25-8-3-4-9-25/h1-2,5-7,10,15,17H,3-4,8-9,11-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBETWFCQIBAPJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)CN4C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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